2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide
CAS No.: 1192579-58-0
Cat. No.: VC11790191
Molecular Formula: C17H14ClN3O
Molecular Weight: 311.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1192579-58-0 |
|---|---|
| Molecular Formula | C17H14ClN3O |
| Molecular Weight | 311.8 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H14ClN3O/c18-15-7-2-1-4-12(15)11-17(22)20-14-6-3-5-13(10-14)16-8-9-19-21-16/h1-10H,11H2,(H,19,21)(H,20,22) |
| Standard InChI Key | WDNCOQFGSWAGRO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC(=O)NC2=CC=CC(=C2)C3=CC=NN3)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)NC2=CC=CC(=C2)C3=CC=NN3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-(2-Chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide is an aromatic acetamide characterized by two distinct subunits:
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A 2-chlorophenyl group attached to the acetamide backbone.
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A 3-(1H-pyrazol-3-yl)phenyl moiety linked via the nitrogen atom of the acetamide functional group.
The IUPAC name reflects this arrangement, with the canonical SMILES string C1=CC=C(C(=C1)CC(=O)NC2=CC=CC(=C2)C3=CC=NN3)Cl providing a precise representation of its connectivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1192579-58-0 |
| Molecular Formula | |
| Molecular Weight | 311.8 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |
| Topological Polar Surface Area | 75.6 Ų |
Synthesis and Manufacturing Processes
Reaction Pathways
The synthesis typically involves a nucleophilic acyl substitution reaction between 2-chloroacetyl chloride and 3-amino-1H-pyrazole derivatives. The process is optimized under anhydrous conditions using polar aprotic solvents like tetrahydrofuran (THF) to enhance reactivity.
Key steps include:
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Temperature Control: Maintaining low temperatures (0–5°C) to minimize side reactions.
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Solvent Selection: THF or ethanol to stabilize intermediates.
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Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures).
Physicochemical Properties and Stability
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| (Octanol-Water) | 3.2 |
| Water Solubility | ~0.05 mg/mL (25°C) |
| Melting Point | Not reported |
| Stability | Hydrolytically stable at pH 4–8 |
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Pyrazole-Acetamide Derivatives
The chlorophenyl group enhances steric bulk and electron-withdrawing effects, potentially improving target binding compared to non-halogenated analogs .
Research Gaps and Future Directions
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Bioactivity Profiling: Systematic in vitro screening against bacterial, fungal, and viral pathogens.
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Mechanistic Studies: Elucidating interactions with microbial enzymes (e.g., enoyl-ACP reductase in tuberculosis).
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Toxicological Assessments: Cytotoxicity evaluations using mammalian cell lines (e.g., NIH 3T3) .
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Structural Optimization: Introducing sulfonamide or fluorine substituents to enhance potency and pharmacokinetics .
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